4,4'-Diphenyl-2,2'-bithiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Diphenyl-2,2'-bithiazole is a heterocyclic compound featuring two thiazole rings, each substituted with a phenyl group. Thiazole derivatives are known for their diverse biological activities and are often found in pharmaceutical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4'-Diphenyl-2,2'-bithiazole involves the reaction of 2-bromoacetophenone with thiourea to form 2-phenylthiazole. This intermediate is then reacted with 2-bromoacetophenone again to yield the final product. The reaction typically requires a base such as potassium carbonate and is conducted in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4'-Diphenyl-2,2'-bithiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Phenylthiazole oxides.
Reduction: Phenylthiazole alcohols.
Substitution: Brominated or nitrated phenylthiazoles.
Wissenschaftliche Forschungsanwendungen
4,4'-Diphenyl-2,2'-bithiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its stable structure.
Wirkmechanismus
The mechanism of action of 4,4'-Diphenyl-2,2'-bithiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and target organism or cell type .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylthiazole: Lacks the second thiazole ring, making it less complex.
4-Phenyl-1,3-thiazole: Similar structure but without the additional phenyl group on the second thiazole ring.
Uniqueness
4,4'-Diphenyl-2,2'-bithiazole is unique due to its dual thiazole rings and phenyl substitutions, which contribute to its diverse chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
4072-63-3 |
---|---|
Molekularformel |
C18H12N2S2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
GBEZRQPRNIJFPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |
4072-63-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.